molecular formula C15H16N4O4 B3884699 N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

Cat. No.: B3884699
M. Wt: 316.31 g/mol
InChI Key: ITINPYJOQLUTGI-MHWRWJLKSA-N
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Description

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide is a complex organic compound with the molecular formula C14H15N3O4. This compound is characterized by the presence of a methoxy group, a nitro group, and a pyrrole ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide typically involves the condensation of 4-methoxy-3-nitrobenzaldehyde with 2-(1-methylpyrrol-2-yl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group and pyrrole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a pyrrole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-18-7-3-4-12(18)9-15(20)17-16-10-11-5-6-14(23-2)13(8-11)19(21)22/h3-8,10H,9H2,1-2H3,(H,17,20)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITINPYJOQLUTGI-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide
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